2,4-Dinitrobenzohydrazide
Overview
Description
2,4-Dinitrobenzohydrazide is an organic compound with the chemical formula C6H6N4O4. It is a derivative of benzohydrazide, where two nitro groups are attached to the benzene ring at the 2 and 4 positions. This compound is known for its sensitivity to shock and friction, making it a potentially hazardous material. It is typically handled as a wet powder to reduce the risk of explosion .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dinitrobenzohydrazide can be synthesized through the reaction of 2,4-dinitrochlorobenzene with hydrazine hydrate. The process involves dissolving 2,4-dinitrochlorobenzene and performing thermal filtration. The filtrate is then placed in a reflux bottle, and hydrazine hydrate is added. The mixture is maintained in a reflux state for about an hour, during which red crystals of this compound precipitate. These crystals are then filtered, washed with anhydrous ethanol, and dried .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to increase the yield and purity of the product. The use of hydrazine hydrate in excess and the combination of several process improvements can enhance the yield up to 98-100% .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrobenzohydrazide undergoes various chemical reactions, including:
Addition-Elimination Reactions: It reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazones.
Reduction Reactions: The nitro groups in this compound can be reduced to amino groups under appropriate conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Aldehydes and Ketones: React with this compound in the presence of methanol and sulfuric acid to form hydrazones.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst, can reduce the nitro groups to amino groups.
Nucleophiles: Such as amines or thiols, can replace the nitro groups in substitution reactions.
Major Products
2,4-Dinitrophenylhydrazones: Formed from the reaction with aldehydes and ketones.
Amino Derivatives: Formed from the reduction of nitro groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2,4-Dinitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent for the detection of carbonyl compounds in organic synthesis.
Biology: Employed in the study of enzyme inhibition and antioxidant activities.
Mechanism of Action
The mechanism of action of 2,4-dinitrobenzohydrazide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Antioxidant Activity: The compound and its derivatives can scavenge free radicals and reduce oxidative stress, contributing to their antioxidant properties.
Comparison with Similar Compounds
2,4-Dinitrobenzohydrazide can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: Both compounds contain nitro groups and hydrazine moieties, but 2,4-dinitrophenylhydrazine is more commonly used as a reagent for detecting carbonyl compounds.
3,5-Dinitrobenzohydrazide: Similar in structure but with nitro groups at the 3 and 5 positions.
N-Acylhydrazones: These compounds contain acylhydrazone fragments and exhibit various biological activities, including antibacterial, antifungal, and antitumor properties.
Properties
IUPAC Name |
2,4-dinitrobenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O5/c8-9-7(12)5-2-1-4(10(13)14)3-6(5)11(15)16/h1-3H,8H2,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXHISSQNMXJEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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